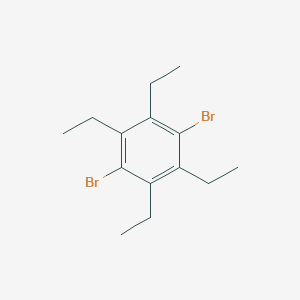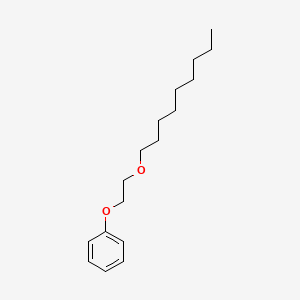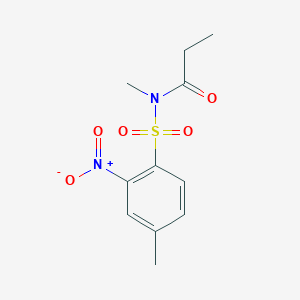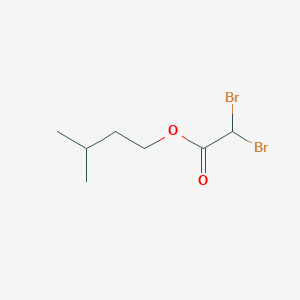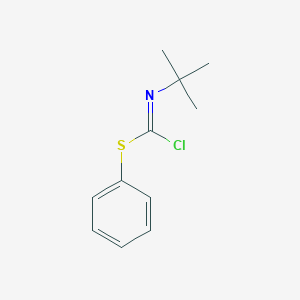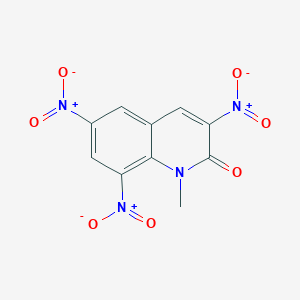
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- is a highly reactive compound known for its unique chemical properties and applications. It is a derivative of quinolone, a class of compounds widely studied for their biological and chemical significance. The presence of three nitro groups at positions 3, 6, and 8, along with a methyl group at position 1, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- typically involves the nitration of 1-methyl-2-quinolone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the quinolone ring at specific positions to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound is highly reactive towards nucleophiles, leading to cine-substitution reactions where nucleophiles replace one of the nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinolinone derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Primary amines, 1,3-dicarbonyl compounds, and enamines are commonly used in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or other metal catalysts.
Oxidizing Agents: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution Products: 4-functionalized 6,8-dinitro-2-quinolone derivatives.
Reduction Products: 1-methyl-3,6,8-triamino-2-quinolone.
Oxidation Products: Various oxidized quinolone derivatives depending on the reaction conditions.
Scientific Research Applications
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various quinolone derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- involves its high reactivity towards nucleophiles and electrophiles. The presence of nitro groups makes the compound electron-deficient, facilitating nucleophilic attacks. The compound can form intermediates that undergo further transformations, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3,6-dinitro-2-quinolone
- 1-methyl-3,8-dinitro-2-quinolone
- 1-methyl-6,8-dinitro-2-quinolone
Uniqueness
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity compared to other similar compounds. This increased reactivity allows for a broader range of chemical transformations and applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
98993-72-7 |
|---|---|
Molecular Formula |
C10H6N4O7 |
Molecular Weight |
294.18 g/mol |
IUPAC Name |
1-methyl-3,6,8-trinitroquinolin-2-one |
InChI |
InChI=1S/C10H6N4O7/c1-11-9-5(3-8(10(11)15)14(20)21)2-6(12(16)17)4-7(9)13(18)19/h2-4H,1H3 |
InChI Key |
GXVCAPUIZBOAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
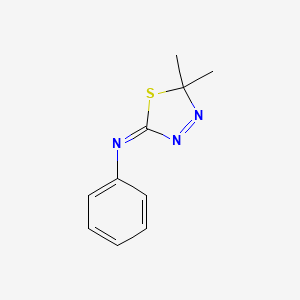
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

